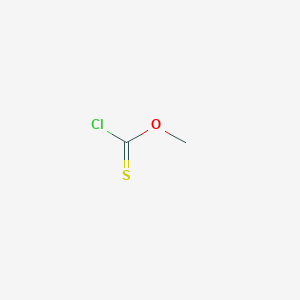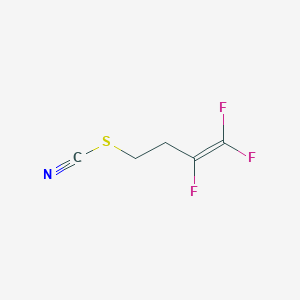
Methyl 3-(1-naphthyl)-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to a pyruvate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1-naphthyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with methyl pyruvate in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol to facilitate the process. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
科学研究应用
Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Methyl 1-naphthylacetate
- Methyl 2-naphthylacetate
- 1-Naphthylacetic acid
Uniqueness
Methyl 3-(1-naphthyl)-2-oxopropanoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
属性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
methyl 3-naphthalen-1-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI 键 |
ZOFLNKZTLXJAIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
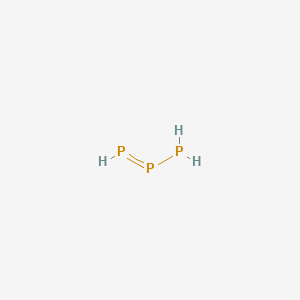
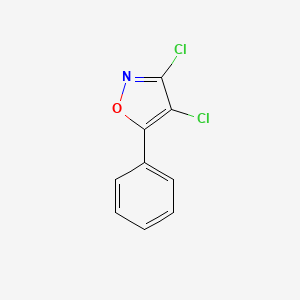
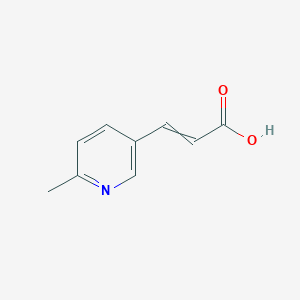

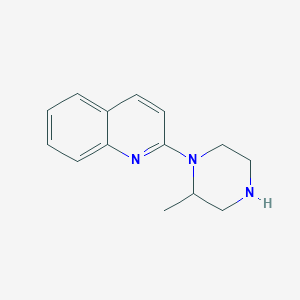

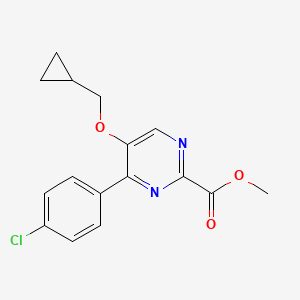
![allyl N-[(mesitylsulfonyl)-oxy]carbamate](/img/structure/B8521096.png)
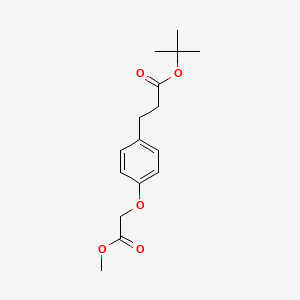

![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)
![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
